5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione, commonly known as AMB, is a synthetic compound with potential therapeutic applications. It belongs to the class of thiazolidinediones and has been extensively studied for its biological activities.
Mechanism of Action
The mechanism of action of AMB is not fully understood. However, it has been suggested that AMB exerts its biological activities by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. AMB has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression regulation.
Biochemical and Physiological Effects:
AMB has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-fibrotic activities. It has also been shown to improve lipid metabolism and reduce oxidative stress. In addition, AMB has been shown to have a protective effect on the cardiovascular system by reducing blood pressure and improving endothelial function.
Advantages and Limitations for Lab Experiments
The advantages of using AMB in lab experiments include its synthetic availability, its potential therapeutic applications, and its ability to modulate various signaling pathways. However, the limitations of using AMB in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for AMB research. One potential direction is to investigate the role of AMB in epigenetic regulation and its potential as an HDAC inhibitor. Another direction is to explore the potential of AMB as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of AMB and its potential as a cancer therapeutic agent.
Conclusion:
In conclusion, AMB is a synthetic compound with potential therapeutic applications in various fields of medicine. It has been extensively studied for its biological activities, including anti-cancer, anti-diabetic, and neuroprotective effects. AMB modulates various signaling pathways and exhibits various biochemical and physiological effects. However, further research is needed to fully understand the mechanism of action of AMB and its potential as a therapeutic agent.
Synthesis Methods
AMB can be synthesized by the condensation reaction between 4-(allyloxy)-3-methoxybenzaldehyde and 2-thioxo-4-thiazolidinone in the presence of a base catalyst. The reaction yields AMB as a yellow crystalline solid, which can be purified by recrystallization.
Scientific Research Applications
AMB has been studied for its potential therapeutic applications in various fields of medicine, including cancer, diabetes, and neurodegenerative diseases. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In diabetes research, AMB has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disease research, AMB has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
(5Z)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-3-6-19-10-5-4-9(7-11(10)18-2)8-12-13(16)15-14(17)20-12/h3-5,7-8H,1,6H2,2H3,(H,15,16,17)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJSDXPMZRSRTF-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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